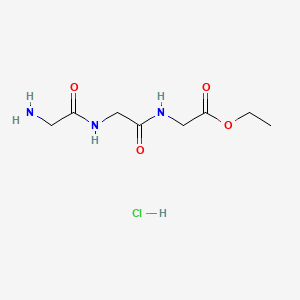

H-Gly-Gly-Gly-OEt.HCl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

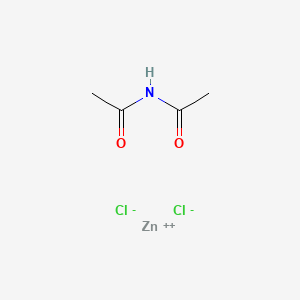

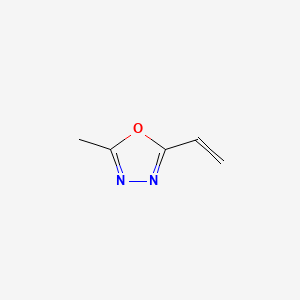

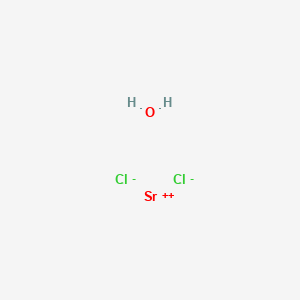

“H-Gly-Gly-Gly-OEt.HCl” is a chemical compound with the CAS Number: 16194-06-2 . Its IUPAC name is ethyl ( { [ (aminoacetyl)amino]acetyl}amino)acetate hydrochloride . It is a solid substance stored at room temperature under an inert atmosphere .

Molecular Structure Analysis

The molecular formula of “H-Gly-Gly-Gly-OEt.HCl” is C8H16ClN3O4 . Its molecular weight is 253.69 . The InChI code is 1S/C8H15N3O4.ClH/c1-2-15-8(14)5-11-7(13)4-10-6(12)3-9;/h2-5,9H2,1H3,(H,10,12)(H,11,13);1H .Physical And Chemical Properties Analysis

“H-Gly-Gly-Gly-OEt.HCl” is a solid substance stored at room temperature under an inert atmosphere . The shipping temperature is normal .Applications De Recherche Scientifique

Structural Studies and Secondary Structure Identification : Research on the polypentapeptide of elastin, which includes a sequence similar to H-Gly-Gly-Gly-OEt.HCl, used magnetic resonance studies to identify secondary structures in organic solvents (Urry, Mitchell, Ohnishi, & Long, 1975).

Collagen Hyperstability Induced by Aza-Glycine : Studies demonstrate that substitution of glycine with aza-glycine in collagen can increase the number of interfacial cross-strand hydrogen bonds, leading to hyperstability in the triple-helical form (Zhang, Malamakal, & Chenoweth, 2015).

Gas-Phase H/D Exchange Kinetics : Research on sodiated glycine oligomers and their H/D exchange with ND3 in the gas phase provides insights into ion structures and exchange kinetics, relevant to the study of glycine-based compounds (Cox, Julian, Lee, & Beauchamp, 2004).

Angiotensin-Converting Enzyme Inhibitory Activity : The inhibitory activity of X-Hyp-Gly-type tripeptides on angiotensin-converting enzyme, and the importance of collagen-specific prolyl hydroxylation in this process, were studied, highlighting the potential of similar tripeptides in hypertension control (Taga et al., 2018).

Corrosion Inhibition in Cold Rolled Steel : Glycine and its derivatives have been examined for their protective influence against corrosion in cold rolled steel, demonstrating their potential as “green” inhibitors (Amin, Khaled, & Fadlallah, 2010).

Nuclear Overhauser Enhancement Studies : Investigations into the inverse temperature dependence of hydrophobic side chain proximity in the polytetrapeptide of tropoelastin provide insights into molecular interactions relevant to glycine-containing sequences (Urry, Khaled, Rapaka, & Okamoto, 1977).

Kinetic Studies on Chromium-Glycinato Complexes : This research explores the acid-catalysed aquation of chromium-glycinato complexes, providing valuable information for understanding reactions involving glycine and metal ions (Kita et al., 2011).

Safety And Hazards

Propriétés

IUPAC Name |

ethyl 2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3O4.ClH/c1-2-15-8(14)5-11-7(13)4-10-6(12)3-9;/h2-5,9H2,1H3,(H,10,12)(H,11,13);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQKNCXWDPKPEDP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(=O)CNC(=O)CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClN3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10718523 |

Source

|

| Record name | Ethyl glycylglycylglycinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10718523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Gly-Gly-Gly-OEt.HCl | |

CAS RN |

16194-06-2 |

Source

|

| Record name | Ethyl glycylglycylglycinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10718523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[Ethoxy(propoxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione](/img/structure/B579740.png)

![5-(benzyloxy)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B579747.png)

![TMS(-3)[TMS(-4)][TMS(-6)]GlcNAc(a)-O-Me](/img/structure/B579748.png)